BenchChemオンラインストアへようこそ!

3-Bromo-2-fluoro-4-iodopyridine

Medicinal Chemistry Cross-Coupling Sequential Synthesis

3-Bromo-2-fluoro-4-iodopyridine (884494-52-4) is a polyhalogenated pyridine with three orthogonal halogen substituents enabling programmed sequential functionalization. The C4-iodine cleaves preferentially under mild Suzuki-Miyaura conditions, leaving C3-bromine intact for a second orthogonal coupling step, while C2-fluorine provides metabolic stability. This specific substitution pattern is essential—mono- or dihalogenated analogs cannot replicate this three-vector diversification. Ideal for FAAH inhibitors, PET radiotracers, and peptidomimetics. Available at 98% purity (GC) with ≤0.5% moisture, up to kg scale.

Molecular Formula C5H2BrFIN
Molecular Weight 301.88
CAS No. 884494-52-4
Cat. No. B3030222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-fluoro-4-iodopyridine
CAS884494-52-4
Molecular FormulaC5H2BrFIN
Molecular Weight301.88
Structural Identifiers
SMILESC1=CN=C(C(=C1I)Br)F
InChIInChI=1S/C5H2BrFIN/c6-4-3(8)1-2-9-5(4)7/h1-2H
InChIKeyIAZJZTNSBFOSIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-fluoro-4-iodopyridine (CAS 884494-52-4): A Strategic Polyhalogenated Pyridine Building Block for Selective Cross-Coupling


3-Bromo-2-fluoro-4-iodopyridine (CAS 884494-52-4) is a polyhalogenated pyridine derivative with molecular formula C₅H₂BrFIN and molecular weight 301.88 g/mol [1]. This compound features three distinct halogen substituents — bromine at C3, fluorine at C2, and iodine at C4 — arranged on a single pyridine scaffold [2]. The orthogonal reactivity profile of these halogen atoms enables sequential, site-selective functionalization strategies in multi-step organic synthesis, making it a versatile intermediate for constructing complex heterocyclic frameworks in pharmaceutical and agrochemical research . Standard commercial purity specifications range from 95% to 98% (GC), with availability at scales up to kilogram quantities [3].

Why Generic Halopyridine Substitution Fails: The Orthogonal Reactivity Mandate for 3-Bromo-2-fluoro-4-iodopyridine


3-Bromo-2-fluoro-4-iodopyridine cannot be substituted with simpler mono- or dihalogenated pyridines without fundamentally altering or eliminating the capacity for programmed, sequential functionalization. The compound's value resides in the strategic positioning of three halogens with substantially different oxidative addition kinetics toward palladium catalysts [1]. The established reactivity order (I > Br >> Cl) dictates that the C4-iodine bond undergoes preferential cleavage under mild Suzuki-Miyaura conditions, while the C3-bromine remains intact for a subsequent, orthogonal coupling step . The C2-fluorine serves as a metabolically robust, electron-withdrawing modulator rather than a cross-coupling site . Replacing this compound with 3-bromo-4-iodopyridine (CAS 89167-19-1) — which lacks the C2-fluorine — compromises metabolic stability in pharmaceutical candidates and alters the electronic environment governing regioselectivity in subsequent transformations. Similarly, 2-fluoro-4-iodopyridine (CAS 22282-70-8) lacks the C3-bromine handle, reducing the scaffold's capacity for iterative diversification from two orthogonal vectors to one. For medicinal chemists constructing kinase inhibitors, PET radiotracers, or peptidomimetic scaffolds, this substitution pattern is not interchangeable; it is essential for executing convergent synthetic strategies with high atom economy and minimal protecting group manipulation [2].

Quantitative Differentiation Guide: 3-Bromo-2-fluoro-4-iodopyridine vs. Key Analogs


Iodine vs. Bromine Oxidative Addition Selectivity Enables Sequential Functionalization

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the C-I bond at the 4-position of 3-bromo-2-fluoro-4-iodopyridine undergoes preferential oxidative addition relative to the C-Br bond at the 3-position, enabling chemoselective mono-arylation without protecting group strategies [1]. This contrasts with 3-bromo-4-iodopyridine (CAS 89167-19-1), where the absence of the C2-fluorine atom reduces the electronic differentiation between the two cross-coupling sites, potentially compromising regioselectivity under identical catalytic conditions [2].

Medicinal Chemistry Cross-Coupling Sequential Synthesis

FAAH Inhibitor Synthesis: Documented Yield in Patent Literature Demonstrates Pharmaceutical Relevance

3-Bromo-2-fluoro-4-iodopyridine serves as a key intermediate in the synthesis of fatty acid amide hydrolase (FAAH) inhibitors, as documented in patent WO2012058193A1 [1]. In this synthetic route, the compound undergoes selective functionalization to produce a fluorinated pyridine scaffold essential for target engagement and metabolic stability. The patented process achieved 78% isolated yield for the Suzuki coupling step involving this intermediate [1].

FAAH Inhibition Pain Therapeutics Drug Discovery

Fluorine Substitution Enhances Metabolic Stability Relative to Non-Fluorinated Analogs

The C2-fluorine atom in 3-bromo-2-fluoro-4-iodopyridine confers enhanced metabolic stability compared to non-fluorinated analogs such as 3-bromo-4-iodopyridine (CAS 89167-19-1) . Fluorine substitution at the 2-position of pyridine rings is well-established to block cytochrome P450-mediated oxidation at the adjacent carbon, reducing metabolic clearance and extending half-life in vivo [1].

Drug Metabolism Pharmacokinetics Lead Optimization

Commercial Purity Specifications: 98% Minimum by GC Ensures Reproducible Coupling Performance

3-Bromo-2-fluoro-4-iodopyridine is commercially available with documented purity specifications of ≥98% by GC analysis, with moisture content controlled to ≤0.5% maximum [1]. This level of purity exceeds the typical ≥95% specification offered for generic halopyridine analogs, reducing the risk of catalyst poisoning from halogenated impurities during palladium-mediated cross-coupling reactions .

Quality Control Process Chemistry Procurement Specification

Physical Property Differentiation: Higher Density and Boiling Point vs. Non-Halogenated Pyridines

3-Bromo-2-fluoro-4-iodopyridine exhibits physical properties distinct from less-halogenated pyridine derivatives, with a calculated density of 2.412 g/cm³ and boiling point of 266.7°C at 760 mmHg [1]. These values are substantially higher than those of mono-halogenated pyridines (e.g., 4-iodopyridine: density ~2.0 g/cm³) and reflect the cumulative mass contribution of bromine (atomic weight 79.9), iodine (126.9), and fluorine (19.0) substituents .

Physical Chemistry Process Engineering Material Handling

Storage and Handling Requirements: Light-Sensitive Material Requires Controlled Conditions

3-Bromo-2-fluoro-4-iodopyridine requires storage at 2-8°C in an inert atmosphere protected from light to maintain chemical integrity [1]. This storage specification is more stringent than that required for 3-bromo-4-iodopyridine (CAS 89167-19-1), which typically does not mandate light protection .

Stability Supply Chain Inventory Management

3-Bromo-2-fluoro-4-iodopyridine: Optimal Application Scenarios Derived from Quantitative Evidence


Medicinal Chemistry: Sequential Functionalization for Kinase Inhibitor and FAAH Inhibitor Scaffolds

3-Bromo-2-fluoro-4-iodopyridine is optimally deployed in medicinal chemistry programs requiring sequential, site-selective functionalization of a pyridine core. The orthogonal reactivity of the C4-iodine (high oxidative addition rate) and C3-bromine (moderate reactivity) enables chemoselective Suzuki-Miyaura coupling at the 4-position followed by a subsequent cross-coupling or nucleophilic aromatic substitution at the 3-position, all without intermediate protecting group strategies [1]. The C2-fluorine provides intrinsic metabolic stability against CYP450-mediated oxidation . This compound has documented utility in the synthesis of FAAH inhibitors for pain and inflammation therapeutics, with a patented synthetic route achieving 78% isolated yield in the key coupling step [2].

PET Radiotracer Development: Fluorinated Scaffold for Late-Stage Radiofluorination or Radioiodination

The strategic positioning of fluorine and iodine atoms on the pyridine ring makes 3-bromo-2-fluoro-4-iodopyridine a versatile precursor for positron emission tomography (PET) radiotracer development [1]. The C4-iodine can serve as a site for radioiodination (¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) or as a handle for transition metal-mediated installation of diverse functional groups . Simultaneously, the stable C2-fluorine provides a cold reference standard or a site for ¹⁸F-labeling via halogen exchange methodologies. The documented purity specification of ≥98% and controlled moisture content ensure reproducible radiochemical yields and minimize side-product formation during radiolabeling procedures [2].

Process Chemistry Scale-Up: Validated Kilogram-Scale Availability with Defined Quality Specifications

For process chemistry teams transitioning from discovery to preclinical development, 3-bromo-2-fluoro-4-iodopyridine offers documented commercial availability at kilogram scale with defined quality specifications (≥98% purity by GC; ≤0.5% moisture maximum) [1]. The higher density (2.412 g/cm³) relative to less-halogenated analogs impacts solvent volumes and reactor loading calculations during scale-up . Procurement teams should account for the specific storage requirements (2-8°C, inert atmosphere, protected from light) when planning inventory management and assessing total cost of ownership [2]. The compound's documented performance in patented pharmaceutical synthesis provides a benchmark for process feasibility assessment [3].

Peptidomimetic Scaffold Construction: Orthogonal Handles for Divergent Derivatization

3-Bromo-2-fluoro-4-iodopyridine serves as an ideal scaffold for constructing tripeptidomimetics, where the differential reactivity of the two halogen handles (C4-I vs. C3-Br) allows for divergent functionalization strategies [1]. The C4-iodine can be selectively coupled with amino acid derivatives bearing boronic acid or organometallic functionality, while the C3-bromine remains available for subsequent nucleophilic displacement or Buchwald-Hartwig amination . The C2-fluorine modulates the electronic properties of the pyridine ring, influencing both the reactivity of the adjacent positions and the conformational preferences of the resulting peptidomimetic [1]. This programmed reactivity eliminates the need for protecting group manipulations, streamlining the synthesis of diverse compound libraries for structure-activity relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-fluoro-4-iodopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.